
4-(3-Quinolinyl)-2-thiophenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is a heterocyclic compound that combines the structural features of quinoline and thiophene. Quinoline is a nitrogen-containing aromatic compound, while thiophene is a sulfur-containing aromatic compound. The combination of these two moieties in a single molecule imparts unique chemical and biological properties, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde typically involves the condensation of 3-quinolinecarboxaldehyde with a thiophene derivative. One common method is the Vilsmeier-Haack reaction, where 3-quinolinecarboxaldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired product. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Quinolinyl)-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: 4-(3-Quinolinyl)-2-thiophenecarboxylic acid.
Reduction: 4-(3-Quinolinyl)-2-thiophenemethanol.
Substitution: Various substituted quinoline and thiophene derivatives.
科学的研究の応用
4-(3-Quinolinyl)-2-thiophenecarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-(3-Quinolinyl)-2-thiophenecarbaldehyde is largely dependent on its interaction with biological targets. In antimicrobial applications, it is believed to interfere with the synthesis of nucleic acids and proteins in microbial cells. In anticancer research, it may induce apoptosis (programmed cell death) by interacting with specific cellular pathways and molecular targets, such as DNA and enzymes involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
4-(3-Quinolinyl)-2-thiophenemethanol: A reduced form of the aldehyde with similar structural features.
4-(3-Quinolinyl)-2-thiophenecarboxylic acid:
2-(3-Quinolinyl)thiophene: A related compound with a different substitution pattern on the thiophene ring.
Uniqueness
4-(3-Quinolinyl)-2-thiophenecarbaldehyde is unique due to the presence of both quinoline and thiophene moieties, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications in scientific research.
特性
分子式 |
C14H9NOS |
|---|---|
分子量 |
239.29 g/mol |
IUPAC名 |
4-quinolin-3-ylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H9NOS/c16-8-13-6-12(9-17-13)11-5-10-3-1-2-4-14(10)15-7-11/h1-9H |
InChIキー |
YEHKCFFMDIWKQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CSC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





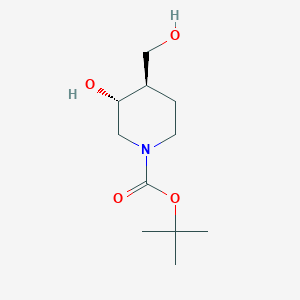

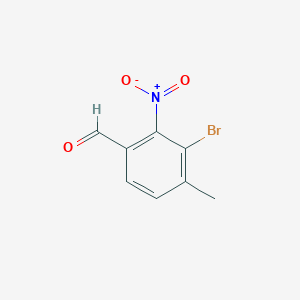
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)
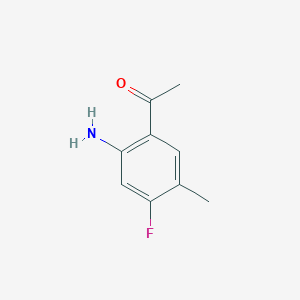


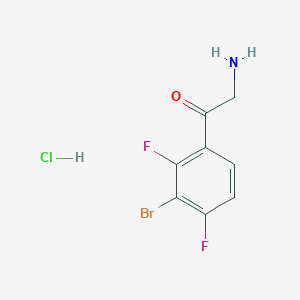
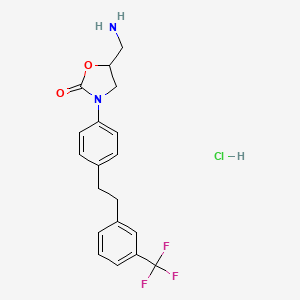
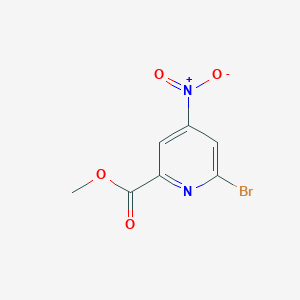
![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
